molecular formula C11H9N5OS B2463440 N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide CAS No. 1517621-44-1

N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide

Cat. No.: B2463440
CAS No.: 1517621-44-1
M. Wt: 259.29
InChI Key: ASGMMBABLXNXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .

Cellular Effects

Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may have different effects over time .

Dosage Effects in Animal Models

Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may have different effects at different dosages .

Metabolic Pathways

Thiazole derivatives have been shown to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .

Transport and Distribution

Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may be localized to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with triazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with 4H-1,2,4-triazole-3-carboxylic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, and the use of high-purity reagents. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide is unique due to its combined benzothiazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c17-11(10-13-6-14-16-10)12-5-9-15-7-3-1-2-4-8(7)18-9/h1-4,6H,5H2,(H,12,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGMMBABLXNXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.